N-((2-(Pyrrolidin-1-yl)pyrimidin-5-yl)methyl)prop-2-en-1-amine
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Overview
Description
N-((2-(Pyrrolidin-1-yl)pyrimidin-5-yl)methyl)prop-2-en-1-amine is a compound that features a pyrrolidine ring attached to a pyrimidine ring, connected via a methylene bridge to a prop-2-en-1-amine group. This compound is of interest due to its potential pharmacological activities and its role in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-(Pyrrolidin-1-yl)pyrimidin-5-yl)methyl)prop-2-en-1-amine can be achieved through several methods. One common approach involves the reaction of pyrrolidine with 2-chloropyrimidine, followed by modification of the obtained compound . This method often requires the use of organometallic catalysts and specific reaction conditions to ensure the desired product is obtained.
Another method involves the formation of the pyrrolidine ring from acyclic precursors, enabling the preparation of the compound in a single step . This approach typically relies on intramolecular cyclization reactions, which can limit the variability of substituents in the pyrrolidine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process, ensuring consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-((2-(Pyrrolidin-1-yl)pyrimidin-5-yl)methyl)prop-2-en-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoroacetic acid, organometallic catalysts, and various nucleophiles . The reaction conditions often involve controlled temperatures, pressures, and pH levels to ensure the desired transformations occur efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups.
Scientific Research Applications
N-((2-(Pyrrolidin-1-yl)pyrimidin-5-yl)methyl)prop-2-en-1-amine has several scientific research applications, including:
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-((2-(Pyrrolidin-1-yl)pyrimidin-5-yl)methyl)prop-2-en-1-amine involves its interaction with specific molecular targets and pathways. The compound may act as an antagonist or modulator of certain receptors, such as the vanilloid receptor 1 and the insulin-like growth factor 1 receptor . It can also inhibit various enzymes, including phosphodiesterase type 5 and isocitrate dehydrogenase 1 .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolidine and pyrimidine derivatives, such as:
- 2-(Pyrrolidin-1-yl)pyrimidine
- 2-(2-Arylpyrrolidin-1-yl)pyrimidine
Uniqueness
N-((2-(Pyrrolidin-1-yl)pyrimidin-5-yl)methyl)prop-2-en-1-amine is unique due to its specific structural features, which confer distinct pharmacological and chemical properties. Its ability to interact with multiple molecular targets and undergo various chemical reactions makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C12H18N4 |
---|---|
Molecular Weight |
218.30 g/mol |
IUPAC Name |
N-[(2-pyrrolidin-1-ylpyrimidin-5-yl)methyl]prop-2-en-1-amine |
InChI |
InChI=1S/C12H18N4/c1-2-5-13-8-11-9-14-12(15-10-11)16-6-3-4-7-16/h2,9-10,13H,1,3-8H2 |
InChI Key |
LAAVVYPLDWYGQB-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNCC1=CN=C(N=C1)N2CCCC2 |
Origin of Product |
United States |
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